molecular formula C13H21NO2 B4935486 3-(Dimethylamino)adamantane-1-carboxylic acid

3-(Dimethylamino)adamantane-1-carboxylic acid

Cat. No.: B4935486
M. Wt: 223.31 g/mol
InChI Key: ZADGZQHWEVEUOF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)adamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure This compound is characterized by the presence of a dimethylamino group attached to the adamantane core, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)adamantane-1-carboxylic acid typically involves the functionalization of the adamantane core. One common method is the reaction of 1-adamantane carboxylic acid with dimethylamine under specific conditions. This reaction can be carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Scientific Research Applications

3-(Dimethylamino)adamantane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The adamantane core provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)adamantane-1-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

3-(dimethylamino)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-14(2)13-6-9-3-10(7-13)5-12(4-9,8-13)11(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADGZQHWEVEUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CC3CC(C1)CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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